molecular formula C15H15N3O4 B10956312 2-(1,3-dimethyl-1H-pyrazol-4-yl)-4,5-dimethoxy-1H-isoindole-1,3(2H)-dione

2-(1,3-dimethyl-1H-pyrazol-4-yl)-4,5-dimethoxy-1H-isoindole-1,3(2H)-dione

Cat. No.: B10956312
M. Wt: 301.30 g/mol
InChI Key: ZZYFHTHTIQUVIK-UHFFFAOYSA-N
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Description

2-(1,3-dimethyl-1H-pyrazol-4-yl)-4,5-dimethoxy-1H-isoindole-1,3(2H)-dione is a complex organic compound that features both pyrazole and isoindole moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1,3-dimethyl-1H-pyrazol-4-yl)-4,5-dimethoxy-1H-isoindole-1,3(2H)-dione typically involves the condensation of pyrazole derivatives with isoindole derivatives under specific conditions. For instance, one-pot condensation reactions using chloro(trimethyl)silane as a promoter have been reported to be effective . The reaction is usually carried out in the presence of pyridine at elevated temperatures (around 90°C) under ambient air conditions .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the process is cost-effective and environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

2-(1,3-dimethyl-1H-pyrazol-4-yl)-4,5-dimethoxy-1H-isoindole-1,3(2H)-dione can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents.

    Reduction: Reduction reactions can be performed using hydride donors.

    Substitution: Nucleophilic and electrophilic substitution reactions are possible due to the presence of reactive sites on the pyrazole and isoindole rings.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substitution reagents: Halogens, alkylating agents.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce fully saturated compounds.

Scientific Research Applications

2-(1,3-dimethyl-1H-pyrazol-4-yl)-4,5-dimethoxy-1H-isoindole-1,3(2H)-dione has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(1,3-dimethyl-1H-pyrazol-4-yl)-4,5-dimethoxy-1H-isoindole-1,3(2H)-dione involves its interaction with specific molecular targets. For instance, in antileishmanial activity, it may inhibit key enzymes in the parasite’s metabolic pathways . The exact molecular targets and pathways can vary depending on the specific application and the biological system involved.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(1,3-dimethyl-1H-pyrazol-4-yl)-4,5-dimethoxy-1H-isoindole-1,3(2H)-dione is unique due to its dual pyrazole and isoindole structure, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C15H15N3O4

Molecular Weight

301.30 g/mol

IUPAC Name

2-(1,3-dimethylpyrazol-4-yl)-4,5-dimethoxyisoindole-1,3-dione

InChI

InChI=1S/C15H15N3O4/c1-8-10(7-17(2)16-8)18-14(19)9-5-6-11(21-3)13(22-4)12(9)15(18)20/h5-7H,1-4H3

InChI Key

ZZYFHTHTIQUVIK-UHFFFAOYSA-N

Canonical SMILES

CC1=NN(C=C1N2C(=O)C3=C(C2=O)C(=C(C=C3)OC)OC)C

Origin of Product

United States

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